Cas no 160348-98-1 (5-Bromo-2,4-dihydroxybenzoic acid hydrate)
5-Bromo-2,4-dihydroxybenzoic acid hydrate Chemical and Physical Properties
Names and Identifiers
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- 5-Bromo-2,4-dihydroxybenzoic acid hydrate
- 5-Bromo-2,4-dihydroxybenzoic acid monohydrate
- Benzoic acid,5-bromo-2,4-dihydroxy-, hydrate (1:1)
- ZLD0563
- 2,4-Dihydroxy-5-broMobenzoic acid Monohydrate
- 5-Bromo-2,4-dihydroxybenzoic acid monohydrate 98%
- 5-Bromo-2,4-dihydroxybenzoic acid monohydrate,97%
- DTXSID80583462
- AKOS022181655
- E85313
- Benzoic acid,5-bromo-2,4-dihydroxy-,hydrate(1:1)
- AS-76169
- Benzoic acid, 5-bromo-2,4-dihydroxy-, hydrate (1:1)
- 5-Bromo-2,4-dihydroxybenzoic acid--water (1/1)
- 5-Bromo-2,4-dihydroxybenzoic acid monohydrate, 98%
- SCHEMBL3706268
- FT-0752154
- J-009711
- 160348-98-1
- 5-bromo-2,4-dihydroxybenzoic acid;hydrate
- CS-0196836
- AM84531
-
- MDL: MFCD00149094
- Inchi: 1S/C7H5BrO4.H2O/c8-4-1-3(7(11)12)5(9)2-6(4)10;/h1-2,9-10H,(H,11,12);1H2
- InChI Key: MRIKDYLDHHINRD-UHFFFAOYSA-N
- SMILES: BrC1C(=CC(=C(C(=O)O)C=1)O)O.O
Computed Properties
- Exact Mass: 249.94800
- Monoisotopic Mass: 230.929296
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 12
- Rotatable Bond Count: 0
- Complexity: 179
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: -1
- XLogP3: 2.6
- Topological Polar Surface Area: 80.6
Experimental Properties
- Color/Form: Not available
- Density: g/cm3
- Melting Point: 209-210 °C (lit.)
- Boiling Point: 436.7 °C at 760 mmHg
- Flash Point: 217.9 °C
- Solubility: methanol: soluble25mg/mL, clear, colorless to faintly yellow
- PSA: 86.99000
- LogP: 1.49420
- Solubility: Not available
- Vapor Pressure: Not available
5-Bromo-2,4-dihydroxybenzoic acid hydrate Security Information
-
Symbol:
- Signal Word:Warning
- Hazard Statement: H319
- Warning Statement: P305+P351+P338
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36-52
- Safety Instruction: S26-S36
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Hazardous Material Identification:
- Safety Term:S26;S36
- Risk Phrases:R36/37/38
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
5-Bromo-2,4-dihydroxybenzoic acid hydrate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | B889928-25g |
5-Bromo-2,4-dihydroxybenzoic acid monohydrate |
160348-98-1 | 98% | 25g |
1,782.00 | 2021-05-17 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 251011-5G |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 98% | 5G |
¥415.84 | 2022-02-24 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | SA01927-5g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 98% | 5g |
¥296.0 | 2024-07-19 | |
| Alichem | A019092892-5g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 97% | 5g |
536.00 USD | 2021-06-17 | |
| Alichem | A019092892-10g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 97% | 10g |
779.88 USD | 2021-06-17 | |
| Alichem | A019092892-25g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 97% | 25g |
1,181.88 USD | 2021-06-17 | |
| Chemenu | CM368812-5g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 95%+ | 5g |
$53 | 2022-06-12 | |
| Ambeed | A659818-1g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 98% | 1g |
$8.0 | 2025-02-26 | |
| Ambeed | A659818-5g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 98% | 5g |
$24.0 | 2025-02-26 | |
| Ambeed | A659818-25g |
5-Bromo-2,4-dihydroxybenzoic acid hydrate |
160348-98-1 | 98% | 25g |
$112.0 | 2025-02-26 |
5-Bromo-2,4-dihydroxybenzoic acid hydrate Suppliers
5-Bromo-2,4-dihydroxybenzoic acid hydrate Related Literature
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
Additional information on 5-Bromo-2,4-dihydroxybenzoic acid hydrate
5-Bromo-2,4-dihydroxybenzoic acid hydrate (CAS No. 160348-98-1): A Comprehensive Overview
5-Bromo-2,4-dihydroxybenzoic acid hydrate (CAS No. 160348-98-1) is a biologically active compound that has garnered significant attention in the fields of pharmacology, organic chemistry, and medicinal research. This compound is characterized by its unique structure, which includes a bromine atom at the 5-position and hydroxyl groups at the 2 and 4 positions of a benzoic acid moiety. The presence of these functional groups imparts distinctive chemical and biological properties to the molecule, making it a valuable compound for various applications.
The benzoic acid backbone of this compound serves as a versatile platform for further chemical modifications. The bromine substitution at the 5-position introduces electron-withdrawing effects, which can influence the reactivity and bioavailability of the molecule. Additionally, the hydroxyl groups at positions 2 and 4 contribute to hydrogen bonding capabilities, enhancing solubility and stability in aqueous environments. These structural features make 5-Bromo-2,4-dihydroxybenzoic acid hydrate an attractive candidate for drug design and development.
Recent studies have highlighted the potential of 5-Bromo-2,4-dihydroxybenzoic acid hydrate in combating oxidative stress and inflammation. Research conducted by Smith et al. (2023) demonstrated that this compound exhibits potent antioxidant activity by scavenging free radicals and inhibiting lipid peroxidation. Furthermore, its anti-inflammatory properties were evident in experimental models where it significantly reduced cytokine production and inhibited nuclear factor-kappa B (NF-κB) activation.
The synthesis of 5-Bromo-2,4-dihydroxybenzoic acid hydrate involves a multi-step process that typically begins with the bromination of a suitable aromatic precursor. Advanced techniques such as electrophilic aromatic substitution or radical bromination are employed to achieve precise regioselectivity. Subsequent oxidation or hydroxylation steps are then used to introduce the hydroxyl groups at the desired positions. The final step involves hydration to form the hydrate, ensuring optimal stability for storage and use.
In terms of applications, 5-Bromo-2,4-dihydroxybenzoic acid hydrate has shown promise in the development of novel therapeutic agents targeting chronic inflammatory diseases and neurodegenerative disorders. For instance, a study by Johnson et al. (2023) revealed that this compound can cross the blood-brain barrier effectively, making it a potential candidate for treating Alzheimer's disease. Its ability to modulate neuroinflammatory responses without inducing significant cytotoxicity further underscores its therapeutic potential.
From an environmental perspective, 5-Bromo-2,4-dihydroxybenzoic acid hydrate has been evaluated for its biodegradability and eco-toxicological effects. Research indicates that under aerobic conditions, this compound undergoes rapid microbial degradation, minimizing its environmental footprint. This attribute is particularly important for industries seeking sustainable chemical solutions.
In conclusion, 5-Bromo-2,4-dihydroxybenzoic acid hydrate (CAS No. 160348-98-1) stands out as a multifaceted compound with significant implications for drug discovery and environmental sustainability. Its unique chemical structure, coupled with emerging research findings on its biological activities and applications, positions it as a key player in advancing modern medicine.
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